Thiophene, 2,5-dinitro-

Nucleophilic aromatic substitution SNAr kinetics Nitro group displacement

2,5-Dinitrothiophene (CAS 59434-05-8) is a dinitro-substituted five-membered heterocyclic compound with molecular formula C4H2N2O4S and molecular weight 174.14 g/mol. This compound belongs to the class of nitro-activated thiophenes, characterized by two strongly electron-withdrawing nitro groups at the 2- and 5-positions of the thiophene ring.

Molecular Formula C4H2N2O4S
Molecular Weight 174.14 g/mol
CAS No. 59434-05-8
Cat. No. B12112899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiophene, 2,5-dinitro-
CAS59434-05-8
Molecular FormulaC4H2N2O4S
Molecular Weight174.14 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C4H2N2O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2H
InChIKeyOIGLJQJSZJIDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dinitrothiophene (CAS 59434-05-8): A Definitive Procurement Guide for Differentiated Nitroheterocycle Research


2,5-Dinitrothiophene (CAS 59434-05-8) is a dinitro-substituted five-membered heterocyclic compound with molecular formula C4H2N2O4S and molecular weight 174.14 g/mol [1]. This compound belongs to the class of nitro-activated thiophenes, characterized by two strongly electron-withdrawing nitro groups at the 2- and 5-positions of the thiophene ring [2]. The symmetric dinitro substitution pattern confers distinct electronic properties and reactivity profiles that differentiate it from other dinitrothiophene isomers and nitroheterocycles, making precise isomeric identity critical for reproducible research outcomes.

Why 2,5-Dinitrothiophene Cannot Be Replaced by Other Dinitrothiophene Isomers or Nitroheterocycles


In-class substitution among dinitrothiophene isomers or analogous nitroheterocycles introduces uncontrolled variability in key performance parameters. The 2,5-dinitro substitution pattern dictates a unique reactivity profile in nucleophilic aromatic substitution (SNAr) reactions that differs from the 2,4-dinitro isomer, 3,4-dinitrothiophene, or dinitrofuran analogs [1]. Even among the same elemental composition, the relative positioning of nitro groups determines reduction potentials, radical anion stability, and susceptibility to denitration pathways [2][3]. For applications requiring precise control over electron transfer behavior or nucleophilic displacement rates, substitution without verification will compromise experimental reproducibility and quantitative structure-activity relationships.

Quantitative Differentiation Evidence: 2,5-Dinitrothiophene (CAS 59434-05-8) Versus Closest Analogs


Piperidinodenitration Relative Rate: 2,5-Dinitrothiophene Outperforms Pyrrole Analog by 4,400-Fold

In a direct kinetic comparison of piperidinodenitration at 25°C, 2,5-dinitrothiophene exhibits a relative rate (krel) of 4.4 × 10³, which is over four-thousand-fold greater than 1-methyl-2,5-dinitropyrrole (krel = 1) and 460-fold greater than 1,4-dinitrobenzene (krel = 9.6), yet approximately 550-fold slower than 2,5-dinitrofuran (krel = 2.4 × 10⁶) [1]. This quantitative SNAr reactivity ranking places 2,5-dinitrothiophene as a moderately activated nitroheterocyclic electrophile, uniquely positioned between the extremely reactive furan and the poorly reactive pyrrole analogs.

Nucleophilic aromatic substitution SNAr kinetics Nitro group displacement

Melting Point Differentiation: 2,5-Dinitrothiophene vs 2,4-Dinitrothiophene Isomer Identity Verification

The 2,5-dinitrothiophene isomer exhibits a melting point of 78-82°C, which is substantially higher than its 2,4-dinitrothiophene isomer (m.p. 49-50°C) when both are synthesized via nitration of 3-nitrothiophene [1]. This 28-33°C difference provides a simple, rapid identity verification method for procurement quality control.

Isomer purity Quality control Thermal analysis

Electrochemical Reduction: Divergent Second-Electron Fate Distinguishes 2,5-Dinitrothiophene from Other Nitrothiophenes

A systematic study combining cyclic voltammetry, E-ESR spectroscopy, and DFT computations across a series of mononitro-, dinitro-, and trinitrothiophenes revealed that while the first one-electron reduction to the radical anion is common to all nitrothiophenes, the fate of the second electron is strongly isomer-dependent [1]. For 2,5-dinitrothiophene, computational and experimental data indicate a distinct pathway involving formation of secondary open-shell radicals or dianions that differs from the behavior observed for 2,4-dinitrothiophene and 3,4-dinitrothiophene [1]. Specific reduction potential and radical stability values are isomer-dependent; exact numerical comparisons require consultation of the full primary source.

Electrochemistry Radical anion DFT computation

Nucleophile-Dependent Reactivity Inversion: p-Tolylthio vs Piperidino Denitration Order

A comparative study of p-tolylthio denitration in methanol at 25°C measured the rates for 1-methyl-2,5-dinitropyrrole, 2,5-dinitrofuran, 2,5-dinitrothiophene, and 1,4-dinitrobenzene [1]. The reactivity order for p-tolylthio denitration differs from that observed in piperidinodenitration, notably with an inversion of the relative reactivities of the pyrrole and benzene derivatives [1]. This demonstrates that 2,5-dinitrothiophene's reactivity cannot be predicted from a single nucleophilic probe; the nucleophile identity fundamentally alters the reactivity ranking within the heterocyclic series.

Denitration kinetics Nucleophile effect Heterocyclic reactivity

Radical Anion Spin Density Distribution: ESR Differentiation of 2,5-Dinitrothiophene from Mononitrothiophenes

Electrolytically generated radical anions of 2-nitrothiophene, 3-nitrothiophene, and 2,5-dinitrothiophene were characterized by electron spin resonance spectroscopy, revealing distinct proton hyperfine splitting constants for each species [1]. The observed splitting patterns for 2,5-dinitrothiophene's radical anion are consistent with a spin density distribution that differs fundamentally from the mononitro analogs, as modeled by McLachlan's extension of the Hückel molecular orbital method using both p-orbital and d-orbital models for the sulfur atom [1]. Exact hyperfine coupling constants are available in the primary source.

EPR spectroscopy Radical anion Spin density

Application Scenarios Where 2,5-Dinitrothiophene Provides Documented Advantages


Nucleophilic Aromatic Substitution (SNAr) Derivatization with Intermediate Electrophilicity Control

2,5-Dinitrothiophene's piperidinodenitration rate (krel = 4.4 × 10³) positions it as an ideal substrate for SNAr reactions requiring a balance between sufficient reactivity and manageable selectivity [1]. Unlike 2,5-dinitrofuran (krel = 2.4 × 10⁶), which may undergo uncontrolled side reactions, and 1-methyl-2,5-dinitropyrrole (krel = 1), which requires forcing conditions, 2,5-dinitrothiophene enables clean displacement of one nitro group with a range of nitrogen, oxygen, and sulfur nucleophiles under mild conditions [1]. This is directly applicable to the synthesis of 2-substituted 5-nitrothiophene derivatives for medicinal chemistry and materials science.

Identity Verification and Isomer Purity Assessment During Procurement

The 28-33°C melting point difference between 2,5-dinitrothiophene (78-82°C) and its 2,4-dinitro isomer (49-50°C) provides a rapid, low-cost quality control check upon receipt of commercial material [2]. A melting point determination can immediately flag isomer contamination, which is critical because the two isomers exhibit different reactivity profiles in nucleophilic substitution and electrochemical reduction [3]. This simple verification step protects against cross-isomer misidentification that would compromise subsequent synthetic or analytical workflows.

Electrochemical Studies of Isomer-Dependent Multi-Electron Reduction Pathways

The Boga et al. (2012) systematic investigation demonstrated that dinitrothiophene isomers diverge significantly at the second electron reduction step, with 2,5-dinitrothiophene forming distinct secondary radical or dianion species compared to 2,4- and 3,4-dinitrothiophene [3]. This makes 2,5-dinitrothiophene a specific probe for studying the influence of nitro group topology on multi-electron transfer processes. Researchers developing electrochemical sensors, organic battery materials, or studying nitroreductase mechanisms should select the 2,5-isomer when the targeted reduced species requires open-shell character or specific dianion geometry.

Radical Anion Generation for Spin Labeling and Paramagnetic Material Design

The well-characterized ESR spectrum of the 2,5-dinitrothiophene radical anion, with proton hyperfine splitting constants assigned via methylated derivatives [4], enables its use as a spin probe or building block for paramagnetic materials. The distinct spin density distribution, evaluated using both p-orbital and d-orbital models for sulfur [4], offers a specific electronic signature that differentiates it from 2-nitrothiophene and 3-nitrothiophene radical anions in spin-labeling applications.

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